1,8-Bis(trimethoxysilyl)octane
Overview
Description
1,8-Bis(trimethoxysilyl)octane is a chemical compound with the molecular formula C14H34O6Si2 . It is used as a chemical intermediate and is primarily employed in sol-gel synthesis of mesoporous structures .
Molecular Structure Analysis
The molecular structure of 1,8-Bis(trimethoxysilyl)octane is represented by the formula C14H34O6Si2 . It has a molar mass of 354.587 Da .Physical And Chemical Properties Analysis
1,8-Bis(trimethoxysilyl)octane has a boiling point of 317.4±25.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm3, and a refractive index of 1.427 at 20°C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 15 freely rotating bonds .Scientific Research Applications
“1,8-Bis(trimethoxysilyl)octane” is a type of organosilicon compound . It’s also known as bis-silanes . These compounds are often used as additives in various applications due to their ability to enhance hydrolytic stability . This can lead to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .
- Molecular Formula: C14H34O6Si2
- Average mass: 354.587 Da
- Monoisotopic mass: 354.189392 Da
- Boiling Point: 172-175°C/mmHg
- Density: 0.926 g/mL
- Refractive Index @ 20°C: 1.4240
“1,8-Bis(trimethoxysilyl)octane” is a type of organosilicon compound, also known as bis-silanes . While specific applications in scientific research are not readily available, bis-silanes are known for their ability to enhance hydrolytic stability . This property can be utilized in various ways:
Increased Product Shelf Life
The enhanced hydrolytic stability can help increase the shelf life of products. This is particularly useful in industries where products are expected to withstand moisture and other environmental factors over a long period of time .
Better Substrate Bonding
Bis-silanes can improve the bonding between a substrate and a coating or adhesive. This can be beneficial in industries such as construction, where strong, durable bonds are essential .
Improved Mechanical Properties in Coatings and Composite Applications The addition of bis-silanes can lead to improved mechanical properties in coatings and composites. This can result in stronger, more durable materials .
While specific applications of “1,8-Bis(trimethoxysilyl)octane” in scientific research are not readily available, organosilicon compounds like this are known for their ability to enhance hydrolytic stability . This property can be utilized in various ways:
Adhesives and Sealants
Organosilicon compounds can be used in the formulation of adhesives and sealants. They can improve the bonding strength and durability of these products .
Coatings
These compounds can be used in the production of coatings. They can enhance the mechanical properties of the coatings, making them more resistant to wear and tear .
Composite Materials
Organosilicon compounds can be used in the production of composite materials. They can improve the mechanical properties of these materials, making them stronger and more durable .
Hydrophobic Treatments
These compounds can be used to create hydrophobic surfaces. This can be useful in various industries, such as construction and textiles .
Corrosion Resistance
Organosilicon compounds can be used to enhance the corrosion resistance of materials. This can be particularly useful in industries such as automotive and aerospace .
Electronics
These compounds can be used in the production of electronic components. They can improve the performance and longevity of these components .
Safety And Hazards
Overexposure to 1,8-Bis(trimethoxysilyl)octane by skin absorption, inhalation, or ingestion may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . It’s recommended to wear personal protective equipment, avoid contact with eyes, skin, and clothing, and to use only under a chemical fume hood .
properties
IUPAC Name |
trimethoxy(8-trimethoxysilyloctyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O6Si2/c1-15-21(16-2,17-3)13-11-9-7-8-10-12-14-22(18-4,19-5)20-6/h7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGUUKICQTMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCC[Si](OC)(OC)OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305841 | |
Record name | 1,8-Bis(trimethoxysilyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(trimethoxysilyl)octane | |
CAS RN |
105566-68-5 | |
Record name | 1,8-Bis(trimethoxysilyl)octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105566-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Bis(trimethoxysilyl)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,13-Dioxa-3,12-disilatetradecane, 3,3,12,12-tetramethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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